molecular formula C11H13N3 B13495660 N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13495660
M. Wt: 187.24 g/mol
InChI Key: RHMKHHKLUQJETI-UHFFFAOYSA-N
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Description

Historical Context and Academic Significance of Pyrazole (B372694) Derivatives

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". beilstein-journals.org This was followed by the first synthesis of the parent pyrazole molecule in 1889 by Edward Buchner. beilstein-journals.org Since their discovery, pyrazole derivatives have become a subject of intense study due to their versatile chemical properties and biological activities. beilstein-journals.org

The academic and industrial significance of these compounds is vast. Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and materials science. nih.gov Their unique five-membered ring structure, containing two adjacent nitrogen atoms, imparts a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further cementing the importance of this heterocyclic system in the natural world.

Structural Features and Classification of N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine within Pyrazole Chemistry

This compound is a polysubstituted derivative of pyrazole. The core of the molecule is the pyrazole ring, a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms.

The specific structural features of this compound are:

A phenyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

A methyl group substituted at position 3 of the ring.

A methylamino group (-NHCH3) at position 5. The "N-methyl" designation indicates the methyl group is on the nitrogen of the amine.

Table 1: Chemical and Physical Properties

Property Value
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Classification Substituted 5-Aminopyrazole

| Parent Compound | Pyrazole |

Current Academic Research Trajectories for this compound

While extensive research exists for the broader pyrazole class, academic literature focusing specifically on this compound is limited. Current research trajectories are therefore best understood by examining studies on its structural analogs, particularly 5-amino-3-methyl-1-phenylpyrazole and other N-substituted derivatives.

The primary areas of academic investigation for this class of compounds include:

Synthetic Intermediates: 5-aminopyrazoles are highly valued as building blocks in organic synthesis. nih.govresearchgate.net Research focuses on using these compounds to construct more complex molecular architectures, such as fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.net The amino group at the C5 position is a key functional handle that allows for a variety of chemical transformations, including cyclization and coupling reactions. mdpi.com

Medicinal Chemistry: The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Research on derivatives explores their potential as:

Kinase Inhibitors: For applications in oncology and inflammatory diseases. mdpi.com

Antimicrobial Agents: Showing activity against various bacterial and fungal strains. beilstein-journals.org

Anticancer Agents: Studies have investigated the antiproliferative effects of related compounds on various cancer cell lines. mdpi.com

Materials Science: The pyrazole ring's ability to coordinate with metal ions makes its derivatives, including aminopyrazoles, candidates for applications in coordination chemistry and the development of novel materials with specific electronic or catalytic properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,5-dimethyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-9-8-11(12-2)14(13-9)10-6-4-3-5-7-10/h3-8,12H,1-2H3

InChI Key

RHMKHHKLUQJETI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine and Its Analogs

Classical Approaches to Pyrazol-5-amine Synthesis

The traditional synthesis of pyrazol-5-amines predominantly relies on condensation and cyclization reactions, which have been refined over many years to provide reliable access to this important class of heterocycles.

Condensation Reactions Involving Hydrazine (B178648) Derivatives

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine derivatives. researchgate.netresearchgate.net This reaction proceeds through a well-established mechanism. Initially, the terminal nitrogen atom of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. researchgate.net Although this intermediate is rarely isolated, its formation is a critical step in the reaction pathway. researchgate.net Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, yielding the final 5-aminopyrazole product. researchgate.net

The reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, which are derived from the base-catalyzed reaction of benzoylacetonitrile (B15868) and acetonitrile, has been shown to produce 5-amino-3-aryl-1H-pyrazoles. researchgate.net

A notable example is the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), which is a common method for preparing 3-methyl-1-phenylpyrazol-5-one, a precursor that can be further modified to yield N-substituted aminopyrazoles. researchgate.net For instance, 3-methyl-1-phenylpyrazol-5-one can be condensed with methylamine (B109427) to produce 3-methyl-1-phenylpyrazol-5-methylamine. researchgate.net

The general scheme for the condensation of β-ketonitriles with hydrazines is presented below:

Reactant 1Reactant 2ProductReference
β-KetonitrileHydrazine5-Aminopyrazole researchgate.netresearchgate.net
Ethyl AcetoacetatePhenylhydrazine3-Methyl-1-phenylpyrazol-5-one researchgate.net
3-Methyl-1-phenylpyrazol-5-oneMethylamine3-Methyl-1-phenylpyrazol-5-methylamine researchgate.net

Cyclization Pathways for 1H-Pyrazol-5-amines

Various cyclization strategies have been developed to construct the 1H-pyrazol-5-amine ring system. One such method involves the Thorpe-Ziegler cyclization. This reaction has been successfully applied in the synthesis of 4-amino-3-cyano-N-arylpyrazoles, where microwave activation has been shown to significantly optimize the reaction by reducing reaction times and improving yields. google.com

Another important cyclization pathway is the reaction of cyanoacetylhydrazine with α-bromoacetophenone, which yields N-[2-bromo-1-phenylethylidene]-2-cyanoacetohydrazide. This intermediate readily undergoes cyclization upon treatment with potassium cyanide to afford 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole. researchgate.net

Furthermore, the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles is a widely used strategy for the preparation of fused bicyclic nitrogen heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netumich.edu For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine has been reacted with α,β-unsaturated ketones in an ionic liquid to synthesize 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. acs.org

Advanced Synthetic Strategies for N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound and its analogs, including one-pot reactions and catalytic approaches that offer improved atom economy and milder reaction conditions.

One-Pot Synthesis Techniques

One-pot syntheses, which combine multiple reaction steps in a single flask without the isolation of intermediates, represent a highly efficient approach to complex molecules. While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, related one-pot procedures for substituted pyrazoles are well-documented. For instance, a one-pot, two-component reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (B1228247) has been used to prepare methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

Furthermore, a one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines catalyzed by an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) chloride, has been developed for the synthesis of substituted N-phenyl pyrazoles. jocpr.com These methodologies highlight the potential for developing a direct one-pot synthesis for this compound.

Catalytic Synthesis of Pyrazol-5-amines

The use of catalysts, particularly transition metals, has revolutionized the synthesis of pyrazoles by enabling reactions under milder conditions and with greater selectivity.

Transition metal catalysis offers powerful tools for the synthesis and functionalization of pyrazol-5-amines.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively used in the synthesis of pyrazole-containing fused heterocycles. A notable example is the rhodium-catalyzed intermolecular cyclization of pyrazol-5-amines with cyclic 1,3-diketone-2-diazo compounds. doi.org In this reaction, N,N-dimethylformamide (DMF) surprisingly acts as a carbon-hydrogen source for the construction of the pyridine (B92270) ring, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. doi.org The reaction is believed to proceed via the insertion of a rhodium carbenoid into a methyl C-H bond of DMF, followed by a series of transformations including a Friedel-Crafts-type nucleophilic addition of the pyrazol-5-amine. doi.org

Rhodium has also been utilized in the asymmetric N-selective coupling of pyrazole (B372694) derivatives with terminal allenes, providing enantioenriched allylic pyrazoles. lookchem.com

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. Palladium-catalyzed N-arylation has been employed for the synthesis of N-substituted pyrazoles. umich.edu For example, a pyrazole-derived P,N-complex has been shown to be an effective ligand in palladium-catalyzed Suzuki coupling and amination reactions. umich.edu Additionally, an efficient synthesis of pyrazolo[5,1-a]isoquinolines has been achieved through a palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by intramolecular alkyne hydroamination. acs.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also found application in the synthesis of pyrazole derivatives. For instance, copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines has been used to selectively synthesize azopyrrole derivatives. nih.gov

The following table summarizes the transition metals used in the synthesis of pyrazol-5-amine derivatives and the types of reactions they catalyze.

Transition MetalReaction TypeSubstratesProductReference
RhodiumIntermolecular CyclizationPyrazol-5-amine, 1,3-Diketone-2-diazo compoundPyrazolo[3,4-b]pyridine doi.org
RhodiumAsymmetric N-selective CouplingPyrazole derivative, Terminal alleneEnantioenriched allylic pyrazole lookchem.com
PalladiumN-Arylation / Suzuki CouplingPyrazole, Aryl halide/boronic acidN-Arylpyrazole umich.edu
PalladiumSonogashira Coupling / Hydroamination5-(2-Bromophenyl)-1H-pyrazole, Terminal alkynePyrazolo[5,1-a]isoquinoline acs.org
CopperOxidative Dehydrogenative CouplingPyrazol-5-amineAzopyrrole derivative nih.gov
Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.govresearchgate.net This approach avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. researchgate.net In the context of pyrazole synthesis, organocatalysts can facilitate various bond-forming reactions to construct the heterocyclic core.

While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed, the synthesis of structurally related pyrazoles and fused pyrazole systems has been successfully achieved using this methodology. These methods often involve multicomponent reactions, which enhance molecular complexity in a single step. nih.gov For instance, cinchona alkaloids have been employed to catalyze the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This reaction typically involves the condensation of 2-pyrazolin-5-ones with benzylidenemalononitriles. nih.gov

Another general organocatalytic strategy involves the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, catalyzed by secondary amines like pyrrolidine. nih.gov This method provides a highly modular and regioselective route to substituted pyrazoles at room temperature. nih.gov The starting materials, such as β-ketoesters and aldehydes, are readily available, making this a practical approach for generating a variety of pyrazole derivatives. nih.gov

The application of these principles to analogs of this compound would typically involve the reaction of a 1,3-dicarbonyl equivalent with phenylhydrazine, catalyzed by a suitable organocatalyst to promote the key condensation and cyclization steps.

Catalyst TypeReactionSubstratesKey Advantages
Cinchona AlkaloidsTandem Michael addition & Thorpe-Ziegler reaction2-Pyrazolin-5-ones, BenzylidenemalononitrilesHigh enantioselectivity for chiral pyrazole analogs. nih.gov
Secondary Amines (e.g., Pyrrolidine)[3+2] CycloadditionCarbonyl compounds (ketones, aldehydes), DiazoacetatesHigh regioselectivity, mild room temperature conditions, inexpensive catalyst. nih.gov
Chiral SquaramideEnantioselective Michael AdditionIsothiocyanato thiobutyrolactone, PyrazolonesConstruction of complex pyrazole derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reactions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. researchgate.netthieme-connect.com This approach often involves heating a mixture of neat reactants or using grinding techniques (mechanochemistry). researchgate.net For the synthesis of pyrazole derivatives, solvent-free methods have proven to be highly efficient.

A high-yield, solvent-free approach for synthesizing 1,3,5-trisubstituted pyrazoles involves the simple condensation of a suitable diketone with a hydrazine. researchgate.net For example, heating a mixture of a 1,3-diketone and hydrazine monohydrate or a substituted hydrazine at moderate temperatures (e.g., 70 °C) can lead to the formation of the pyrazole product as a solid mass, often requiring no further purification. researchgate.net Similarly, an efficient one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based derivatives has been achieved by refluxing a mixture of heterocyclic ketene (B1206846) aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent- and catalyst-free conditions, resulting in excellent yields and an easy work-up. rsc.org These protocols are advantageous for their environmental friendliness, high efficiency, and suitability for large-scale production. rsc.org

ReactantsConditionsProduct TypeYieldReference
2,2′,6,6′-Tetramethyl-3,5-heptanedione, Hydrazine monohydrateHeated at 70 °C for 2 h3,5-di-tert-Butyl-1H-pyrazole89% researchgate.net
Heterocyclic ketene aminals, 1-Phenyl-1H-pyrazol-5(4H)-ones, TriethoxymethaneReflux1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminalsExcellent rsc.org
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.inlew.ro This technology is considered a green chemistry approach due to its energy efficiency. dergipark.org.tr The synthesis of various pyrazole derivatives has been effectively achieved using microwave irradiation.

For instance, N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides have been synthesized by reacting N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide with hydrazine hydrate (B1144303) or phenyl hydrazine in ethanol (B145695). rasayanjournal.co.in Under microwave irradiation, the reaction proceeds smoothly in just 5-6 minutes without a catalyst, offering better yields than the conventional method which requires hours of heating with a catalyst. rasayanjournal.co.in Another example is the one-pot, three-component synthesis of novel pyrazole scaffolds, where microwave heating at 150 °C for short durations (5-6 minutes) resulted in high yields. nih.gov The use of nano-organocatalysts in water under microwave conditions has also been reported for pyrazole synthesis, highlighting the synergy between different green chemistry techniques. dergipark.org.tr

Product SynthesizedConventional MethodMicrowave MethodKey Improvement
N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamidesHours of heating with piperidine (B6355638) catalyst5-6 minutes in ethanol, no catalystDrastically reduced reaction time and elimination of catalyst. rasayanjournal.co.in
Acetyl Pyrazole DerivativesClassical heating5-6 minutes at 150 °CShorter reaction times and higher yields. nih.gov
1,3,4-Triaryl-5-N-arylpyrazole-carboxamidesNot specified15 minutes at 130 °C, solvent-freeRapid, solvent-free conditions. dergipark.org.tr
3-Methyl-1-substituted-1H-pyrazol-5(4H)-onesNot specified2-4 minutesExtremely short reaction time. dergipark.org.tr
Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This green technique can lead to shorter reaction times, milder conditions, and higher yields. benthamdirect.comresearchgate.net The synthesis of pyrazole and its derivatives has benefited from this energy-efficient approach.

A novel approach for synthesizing dihydropyrano[2,3-c]pyrazoles involves a four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) under ultrasound irradiation at room temperature. researchgate.net This method, using catalysts in an aqueous medium, is noted for its simple procedure and excellent yields. researchgate.net Similarly, pyrano[2,3-c]pyrazole derivatives have been synthesized via a one-pot multicomponent condensation under ultrasonic irradiation using a magnetic nanocatalyst, which can be easily recovered and reused. researchgate.net The synthesis of pyrazoline derivatives has also been achieved using an ultrasound-assisted green one-pot, two-step methodology. nih.gov These examples demonstrate that sonication is a valuable tool for the environmentally friendly synthesis of pyrazole-containing compounds. researchgate.netnih.gov

Reaction TypeReactantsConditionsKey Advantages
Four-component reactionEthyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrileUltrasound irradiation, aqueous medium, room temperatureSimple procedure, excellent yield, energy efficient. researchgate.net
One-pot multicomponent condensationAldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateUltrasonic irradiation, magnetic nano-[CoFe2O4] catalystRecyclable catalyst, high efficiency. researchgate.net
One-pot, two-step synthesisChalcones, phenylurea, hydrazineUltrasound assistanceGreen methodology for pyrazoline-based antagonists. nih.gov

Reaction Mechanisms in the Formation of this compound and its Derivatives

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with the most prevalent method being the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound. nih.gov The synthesis of this compound and its analogs follows this general mechanistic pathway, often referred to as a Knorr-type pyrazole synthesis. wikipedia.orgjk-sci.com

The reaction typically begins with the nucleophilic attack of a substituted hydrazine, in this case, phenylhydrazine, on one of the carbonyl groups of a 1,3-dicarbonyl compound or a functional equivalent like a β-keto nitrile or β-keto amide. For this compound, a suitable starting material would be N-methylacetoacetamide or a related precursor.

The mechanism proceeds through the following key steps:

Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl (or cyano) groups of the 1,3-difunctional precursor. This is followed by dehydration (or elimination of another small molecule) to form an intermediate, typically a hydrazone or an enamine. nih.govjk-sci.com

Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl (or equivalent electrophilic center). This ring-closing step forms a five-membered heterocyclic intermediate. jk-sci.com

Dehydration/Tautomerization: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic pyrazole ring. The final product, in this case, a 5-aminopyrazole, exists in its most stable tautomeric form.

The regioselectivity of the initial attack and cyclization can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions (e.g., pH). nih.gov For unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can sometimes be formed. jk-sci.com The pyrazole ring itself is aromatic, and its chemical properties are influenced by the two nitrogen atoms. The N-atom at position 2 is generally more reactive towards electrophiles, while the proton on the N-atom at position 1 can be abstracted by a strong base, increasing its nucleophilicity. researchgate.net

Computational and Theoretical Studies on N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution, orbital energies, and other key parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.neteurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the ground state structure.

Furthermore, DFT is utilized to compute properties such as molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or deficient in electrons. researchgate.net This information is crucial for predicting sites of electrophilic and nucleophilic attack. For substituted pyrazoles, the MEP can reveal how the different functional groups (e.g., phenyl, methyl, and amine groups) influence the charge distribution across the pyrazole ring and the rest of the molecule. Theoretical studies on similar compounds have used DFT to analyze bonding features and charge delocalization. researchgate.net

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of electronic structure calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For pyrazole derivatives, MO analysis helps in understanding the electronic transitions within the molecule. researchgate.net The calculated HOMO and LUMO energies can show that charge transfer occurs within the molecule, providing insights into its reactivity and spectroscopic properties. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive. These calculations are also used to determine global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which further characterize the molecule's reactivity. nih.gov

ParameterDescriptionTypical Application for Pyrazole Derivatives
Molecular Geometry The three-dimensional arrangement of atoms in a molecule.Optimized using DFT to predict bond lengths, angles, and dihedrals.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the electron density surface.Identifies electron-rich and electron-poor regions to predict reactive sites. researchgate.net
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability. nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A measure of chemical reactivity and kinetic stability. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine, which has rotatable bonds (e.g., the bond connecting the phenyl group to the pyrazole ring), multiple conformations are possible.

Computational methods are used to identify the stable conformations and to determine their relative energies. This is often achieved through systematic or stochastic conformational searches using molecular mechanics force fields, such as MMFF94. nih.gov The resulting low-energy conformations are then typically subjected to further geometry optimization and energy calculations at a higher level of theory, such as DFT, to obtain more accurate energy rankings. nih.gov This process of finding the most stable conformation is known as energy minimization. The rotational conformations of polycyclic backbones can significantly impact the properties of the molecule. mdpi.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netorganic-chemistry.org It is widely used in drug discovery to predict how a small molecule (ligand), such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme. acs.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. Software such as AutoDock is commonly used for these simulations. researchgate.netorganic-chemistry.org Docking studies on pyrazole derivatives have been performed to screen for potential inhibitors of various enzymes, such as receptor tyrosine kinases and protein kinases. researchgate.net The results of these studies provide insights into the binding modes, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and binding energies. researchgate.netacs.org These predictions can help in understanding the mechanism of action and in the design of more potent analogs.

ParameterDescriptionExample Finding for Pyrazole Derivatives
Binding Energy The calculated energy of interaction between the ligand and the protein.Minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with different protein targets have been reported for some pyrazole derivatives. researchgate.net
Inhibition Constant (Ki) A measure of the potency of an inhibitor.Docking studies can predict good inhibition constants for pyrazole derivatives against their targets. researchgate.net
Intermolecular Interactions The specific bonds and forces that hold the ligand in the binding site.Hydrogen bonds and van der Waals interactions are commonly observed between pyrazole derivatives and amino acid residues in the active site. researchgate.netsemanticscholar.org

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation of the pyrazole ring. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including any intermediates and transition states.

DFT calculations are a primary tool for this purpose. researchgate.net For the synthesis of pyrazoles, which can be formed through various routes such as the reaction of a β-dicarbonyl compound with a hydrazine (B178648), computational studies can elucidate the step-by-step mechanism. This involves locating the transition state for each step of the reaction and calculating the activation energy. The analysis of the transition state structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. Such studies can help in understanding the regioselectivity of the reaction and in optimizing reaction conditions. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activity data.

For pyrazole derivatives, 2D- and 3D-QSAR studies have been conducted to develop models for predicting various biological activities, such as anticancer and antimicrobial effects. eurasianjournals.com These models can help in identifying the key structural features that are important for the desired activity.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity. eurasianjournals.com

Model Validation: The predictive power of the model is assessed using statistical techniques like leave-one-out cross-validation and external validation.

A successful QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules.

QSAR Statistical ParameterDescriptionRepresentative Value for a Pyrazole Derivative QSAR Model
Correlation Coefficient (r) A measure of the strength of the linear relationship between the predicted and observed activities.0.9693
Squared Correlation Coefficient (r²) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).0.9395
Cross-validation Coefficient (Q²) A measure of the predictive ability of the model, determined by internal validation.0.8744
External Validation r² A measure of the predictive ability of the model on an external test set.0.9488

Methodologies for Investigating Biological Interactions of N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine Derivatives

In Vitro Screening Assays for Biological Targets

In vitro screening assays are the primary step in identifying the biological targets of novel compounds. These assays are conducted in a controlled environment outside of a living organism, such as a test tube or culture dish.

Enzyme inhibition assays are pivotal in determining if a compound can interfere with an enzyme's activity. For derivatives of N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine, these assays are often focused on enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX-1/COX-2) and various kinases.

COX-1/COX-2 Inhibition Assays: The anti-inflammatory potential of pyrazole (B372694) derivatives is frequently assessed through their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are involved in the synthesis of prostaglandins, which mediate inflammation. A common method involves the use of commercially available screening kits, such as fluorimetric inhibitor screening kits. nih.govacs.org These assays measure the enzymatic activity in the presence and absence of the test compound, allowing for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.orgnih.gov The selectivity of the compound for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with fewer gastrointestinal side effects. mdpi.com

Kinase Inhibition Assays: Given that aberrant kinase activity is a hallmark of many cancers, pyrazole derivatives are also screened for their potential as kinase inhibitors. mdpi.com For instance, the rearranged during transfection (RET) kinase is a therapeutic target in certain types of cancer. mdpi.com Assays to determine kinase inhibition often involve measuring the phosphorylation of a substrate in the presence of the test compound.

The following table provides an example of data that might be generated from such assays:

Table 1: Enzyme Inhibition Data for Pyrazole Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
Derivative A COX-1 10.5 0.5
Derivative A COX-2 5.2
Derivative B COX-1 >100 >50
Derivative B COX-2 2.0

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are crucial for understanding the pharmacological profile of pyrazole derivatives, particularly those designed to interact with specific receptor systems like the cannabinoid receptors. mdpi.comnih.gov

Radioligand binding assays are a common technique where a radiolabeled ligand with known affinity for the receptor is competed with the test compound. mdpi.com The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. These studies have been instrumental in characterizing pyrazole derivatives as cannabinoid receptor antagonists. nih.govacs.org

To understand the broader biological effects of this compound derivatives, their impact on cellular pathways is investigated. Cytotoxicity assays are a fundamental component of this, providing information on the compound's ability to kill cancer cells.

Cytotoxicity in Cell Lines: The cytotoxic effects of pyrazole derivatives are often evaluated against a panel of human cancer cell lines. nih.govresearchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. nih.govtandfonline.com A decrease in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is a key parameter determined from these assays. researchgate.net For example, some N-phenylpyrazoline derivatives have shown potent activity against breast and colorectal cancer cell lines. researchgate.net

Mechanism of Action Elucidation Methodologies

Once a compound has shown promising activity in initial screens, the next step is to elucidate its mechanism of action. This involves a deeper investigation into the molecular events that lead to the observed biological effect.

Techniques to study the mechanism of action can include:

Flow Cytometry: This technique can be used to analyze the cell cycle and detect apoptosis (programmed cell death). For instance, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in triple-negative breast cancer cells. nih.gov

Reactive Oxygen Species (ROS) Measurement: Some pyrazole derivatives exert their effects by inducing the generation of ROS, which can lead to oxidative stress and cell death. nih.gov Assays to measure ROS levels are therefore important in understanding their mechanism.

Western Blotting: This technique allows for the detection and quantification of specific proteins, which can help to identify the cellular pathways that are modulated by the compound.

Molecular Docking Studies: Computational methods like molecular docking can provide insights into how a compound might bind to its target protein at the molecular level. researchgate.net

Structure-Activity Relationship (SAR) Studies Design and Execution

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. nih.govfrontiersin.org This information is then used to design more potent and selective compounds.

Systematic derivatization involves making planned modifications to the core structure of the lead compound, this compound. The pyrazole ring is a versatile scaffold that allows for modifications at several positions. researchgate.netnih.govnih.gov

Key strategies include:

Modification of Substituents on the Phenyl Ring: Altering the substituents on the phenyl ring attached to the pyrazole core can significantly impact activity. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a key requirement for potent activity. nih.gov

Variation of Groups at Other Positions of the Pyrazole Ring: Modifications at other positions of the pyrazole ring are also explored to optimize activity. nih.gov

Introduction of Different Functional Groups: The introduction of various functional groups can alter the compound's physicochemical properties, such as its solubility and ability to form hydrogen bonds, which can in turn affect its biological activity. nih.gov

The design of these derivatives is often guided by computational modeling, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, which can help to predict the activity of new compounds before they are synthesized. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Celecoxib
Erlotinib
Paclitaxel
Rimonabant

Computational Tools in SAR Analysis

The investigation of Structure-Activity Relationships (SAR) for derivatives of this compound heavily relies on a suite of computational tools. eurasianjournals.com These in silico methods provide profound insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective molecules. eurasianjournals.com Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. eurasianjournals.comijsdr.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org For pyrazole derivatives, various QSAR models, from 2D to 5D, have been developed to predict their efficacy against different biological targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.govacs.org These models utilize molecular descriptors—numerical values that quantify specific properties of a molecule—to build the predictive relationship.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological and constitutional descriptors. Studies on 1H-pyrazole-1-carbothioamide derivatives have shown that the activity against EGFR kinase is significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org

3D-QSAR: These models consider the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric and electrostatic fields of the compounds with their biological activity. ijsdr.orgresearchgate.net

5D-QSAR: This advanced methodology incorporates an ensemble of different induced-fit models, providing a more dynamic representation of the ligand-receptor interaction. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov

The robustness of QSAR models is validated statistically through parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijsdr.org

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnih.gov This method is extensively used to elucidate the binding modes of pyrazole derivatives with various protein targets, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), EGFR, and carbonic anhydrases. researchgate.netnih.govnih.gov Docking simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket. researchgate.netnih.gov The results are often evaluated based on a scoring function that estimates the binding affinity, typically expressed as binding energy (kJ/mol or kcal/mol). researchgate.net For instance, docking studies have helped identify pyrazole derivatives with minimum binding energies, suggesting they are potential inhibitors of the target proteins. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on a set of active ligands or the structure of the ligand-receptor complex. For pyrazole derivatives, pharmacophore models have been developed to design potent inhibitors for targets like Dipeptidyl Peptidase-IV (DPP-IV) and the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.govclinicsearchonline.orgresearchgate.net A typical pharmacophore model might include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.gov These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the desired activity. nih.govresearchgate.net

Computational MethodTarget/ApplicationKey Findings/DescriptorsReference
2D-QSAR EGFR Kinase InhibitionAdjacency and distance matrix descriptors were influential for inhibitory activity. nih.govacs.org
5D-QSAR EGFR InhibitionContributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields were identified as crucial for activity. nih.gov
Molecular Docking Protein Kinases (VEGFR-2, Aurora A, CDK2)Identified potential inhibitors with minimum binding energies (e.g., -10.35 kJ/mol with CDK2). researchgate.net
Molecular Docking EGFR Tyrosine KinaseShowed that potent compounds can bind to the hinge region of the ATP binding site. nih.gov
Molecular Docking Carbonic Anhydrase (hCA I & II)Revealed binding mechanisms and showed that active compounds had better interactions than the reference inhibitor. nih.gov
Pharmacophore Modeling & 3D-QSAR Anti-tubercular Activity (InhA)A five-point pharmacophore model (AADHR_1) was developed with high correlation (R² = 0.97) and predictive ability (Q² = 0.77). nih.govresearchgate.net

High-Throughput Screening Approaches for this compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds for their ability to modulate a specific biological target. For families of compounds like this compound derivatives, HTS is crucial for identifying initial "hit" compounds that can be further optimized into lead candidates. rjpbr.com These approaches can be broadly categorized into experimental HTS and computational (virtual) screening.

Experimental High-Throughput Screening

In experimental HTS, large libraries of compounds are physically tested against a biological target using automated, miniaturized assays. rjpbr.com Commercial and proprietary compound collections, such as those from Enamine, provide vast chemical diversity for screening campaigns. enamine.net These libraries can contain hundreds of thousands to millions of compounds, stored as DMSO solutions and formatted in microtiter plates for robotic handling. enamine.net

A notable example involving a pyrazole scaffold was the screening of a 50,000 small-molecule collection, which led to the identification of 4-arylazo-3,5-diamino-1H-pyrazoles as potent anti-biofilm agents against Pseudomonas aeruginosa. nih.gov Such campaigns typically involve:

Assay Development: Creating a robust, sensitive, and miniaturized assay (e.g., enzyme activity, cell viability, or reporter gene assays).

Primary Screen: Rapidly screening the entire compound library at a single concentration to identify initial hits.

Hit Confirmation: Re-testing the initial hits to confirm their activity and eliminate false positives.

Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Virtual Screening

Virtual screening (VS) is a computational alternative or complement to experimental HTS. It involves using computer models to screen large digital libraries of compounds to identify those most likely to be active against a biological target. nih.govnih.gov This approach is significantly faster and more cost-effective than experimental HTS. For pyrazole derivatives, VS has been successfully employed to discover novel inhibitors for targets like the papain-like protease (PLpro) of SARS-CoV-2 and the anti-tubercular target InhA. nih.govresearchgate.netnih.gov

The main VS strategies include:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active ligands to find new ones. Pharmacophore modeling is a key LBVS technique, where a 3D pharmacophore model is used as a filter to search databases like ZINC and ASINEX for molecules that match the required features. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be performed. This typically involves docking every compound in a virtual library into the active site of the receptor and ranking them based on their predicted binding affinity or score. nih.gov

The output of a virtual screen is a smaller, enriched set of compounds that can then be prioritized for acquisition and experimental testing, significantly increasing the efficiency of the hit discovery process.

Screening TypeLibrary/DatabaseScale of ScreenTarget/ApplicationKey OutcomeReference
Experimental HTS Small-molecule collection50,000 compoundsPseudomonas aeruginosa biofilmsIdentification of 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of anti-biofilm agents. nih.gov
Virtual Screening (Pharmacophore-based) ZINC and ASINEX databasesNot specifiedAnti-tubercular (InhA enzyme)Identified and guided the design of potent pyrazole derivatives with MIC values in the low micromolar range. nih.govresearchgate.net
Virtual Screening (Docking-based) In-house libraryNot specifiedSARS-CoV-2 PLproDiscovery of a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov
Biological Screening Newly synthesized library28 derivativesAntibacterial and AntifungalIdentified six compounds with good activity against P. mirabilis and four with good activity against S. aureus. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum is used to identify the number and types of hydrogen atoms, while the ¹³C NMR spectrum identifies the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the N-methyl, C3-methyl, pyrazole (B372694) ring, and the N1-phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenyl protons would typically appear as a complex multiplet in the aromatic region, while the methyl groups and the lone pyrazole proton would appear as singlets in the aliphatic and vinyl regions, respectively.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (approx. 120-140 ppm), while the pyrazole ring carbons would appear at distinct shifts, with the carbon bearing the amino group (C5) being the most deshielded within the ring. The methyl carbons would appear at the most upfield positions.

Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C3-CH₃~2.2Singlet (s)~12-15
N-CH₃~2.9-3.1Singlet (s)~35-40
H4 (Pyrazole)~5.6-5.8Singlet (s)~90-95
Phenyl (para-H)~7.2-7.3Triplet (t)~125-127
Phenyl (meta-H)~7.4-7.5Triplet (t)~129-130
Phenyl (ortho-H)~7.6-7.7Doublet (d)~120-122
C3 (Pyrazole)--~150-153
C4 (Pyrazole)--~90-95
C5 (Pyrazole)--~145-148
Phenyl (ipso-C)--~138-140

2D NMR Methods (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the through-bond connectivities between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a crucial experiment for definitively assigning each proton to its corresponding carbon. For example, it would show a cross-peak between the singlet at ~5.7 ppm (H4) and the carbon signal at ~92 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The C3-CH₃ protons (~2.2 ppm) showing correlations to the C3 and C4 carbons of the pyrazole ring.

The pyrazole H4 proton (~5.7 ppm) correlating to C3 and C5, confirming the ring structure.

The N-CH₃ protons (~3.0 ppm) showing a correlation to the C5 carbon.

The ortho-protons of the phenyl ring showing a correlation to the N1-attached pyrazole carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₃N₃), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Predicted HRMS Data

Molecular FormulaCalculated Exact Mass [M]Calculated m/z for [M+H]⁺
C₁₁H₁₃N₃187.11095188.11822

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent groups to the pyrazole core.

Common fragmentation patterns for related phenylpyrazole structures often involve the loss of the phenyl group or parts of the pyrazole ring. Expected fragment ions could include:

Loss of a methyl radical (-•CH₃): A fragment corresponding to [M-15]⁺.

Loss of the phenyl group (-C₆H₅): A fragment corresponding to [M-77]⁺.

Cleavage of the pyrazole ring: Leading to characteristic fragments from the breakdown of the heterocyclic core.

Analyzing these fragments helps to confirm the presence and location of the methyl and phenyl substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound would show characteristic absorption bands confirming its key structural components.

C-H stretching: Aromatic C-H stretches from the phenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyrazole and phenyl rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations for the C-N bonds of the amino group and the pyrazole ring would be found in the 1200-1350 cm⁻¹ region.

Aromatic Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region would be indicative of the substitution pattern on the phenyl ring.

Predicted IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3050-3150Phenyl Ring
Aliphatic C-H Stretch2850-2980-CH₃ Groups
C=C / C=N Stretch1400-1650Phenyl & Pyrazole Rings
C-N Stretch1200-1350Amine and Pyrazole
Aromatic C-H Out-of-Plane Bend690-900Phenyl Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, which contains a conjugated system encompassing the phenyl and pyrazole rings, UV-Vis spectroscopy provides insight into the energy required to excite electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions observed in such aromatic and heteroaromatic systems are π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair on the nitrogen atoms) to a π* antibonding orbital. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment.

CompoundSolventλmax (nm)Transition Type (Probable)Reference
5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazoleNot SpecifiedMultiple bandsπ→π* and n→π* (ICT) researchgate.net
3-(p-N,N-dimethyl aminophenyl)-5-phenyl-1H-pyrazoleNot Specified~321, ~391π→π* rdd.edu.iq

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. Method development focuses on optimizing the separation of the target compound from starting materials, byproducts, and degradation products.

A reverse-phase HPLC (RP-HPLC) method is typically suitable for this compound. A method developed for the closely related analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine, provides a strong starting point. sielc.com This method utilizes a C18-type stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like dilute phosphoric or formic acid). Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com

Table 2: Example HPLC Method for a Close Analog (3-Methyl-1-phenyl-1H-pyrazol-5-amine) sielc.com
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid
DetectionUV, Mass Spectrometry (MS)
Application NotesSuitable for analytical separation, impurity isolation, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of amines, direct GC analysis of this compound can be challenging. Therefore, analysis is often performed on more volatile and stable derivatives.

Derivatization, for example through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), can improve the chromatographic properties of amines, leading to better peak shape and thermal stability. h-brs.de Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

For this compound (Molecular Weight: 187.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+•) at m/z 187. Key fragmentation pathways would likely include the loss of methyl groups (leading to fragments at m/z 172 and 157) and cleavage of the phenyl group (fragment at m/z 77). The high-resolution mass data from MS allows for the unequivocal identification of the compound and its impurities.

Applications and Emerging Research Areas for N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine in Chemical Sciences

Coordination Chemistry: N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine as a Ligand

Pyrazole (B372694) derivatives, including this compound, are of special interest in coordination chemistry due to the presence of multiple nitrogen atoms which can act as donor sites for metal ions. researchgate.net These compounds can function as versatile ligands, forming stable complexes with a wide range of transition metals. researchgate.net The ability of the pyrazole ring to act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic species contributes to its diverse coordination behavior. researchgate.net

The synthesis of metal complexes using pyrazole-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. For instance, transition metal complexes of ligands structurally related to pyrazol-5-amines have been prepared by reacting the ligand with metal chlorides (such as MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, and HgCl₂) in an ethanol (B145695) solution. scispace.comuobaghdad.edu.iq The mixture is often stirred for several hours at room temperature or under reflux to facilitate the formation of the complex, which can then be collected by filtration. scispace.comnih.gov

Two new N-pyrazole, P-phosphine hybrid ligands, 1-[2-(diphenylphosphanyl)methyl]-3,5-dimethyl pyrazole and 1-[2-(diphenylphosphanyl)propyl]-3,5-dimethylpyrazole, were synthesized and reacted with [PdCl₂(CH₃CN)₂] to yield the corresponding palladium(II) complexes. ub.edu Similarly, mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized with cadmium(II), copper(II), and iron(II) ions. nih.gov

Examples of Synthesized Metal Complexes with Pyrazole-type Ligands
Metal Ion (M²⁺)Ligand (L)Resulting Complex FormulaReference
Mn, Co, Ni, Cu, Zn, Cd, Hg[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide] (AAD)[M(AAD)₂(H₂O)₂]Cl₂ scispace.comuobaghdad.edu.iq
Cd(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)[Cd(L1)₂Cl₂] nih.gov
Cu(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)Cu(L1)₂(C₂H₅OH)₂₂ nih.gov
Pd(II)1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole (LP2)[PdCl₂(LP2)] ub.edu

Structural analyses, often performed using single-crystal X-ray diffraction, reveal the precise coordination environment. For many divalent transition metal complexes synthesized with related pyrazole ligands, an octahedral geometry is proposed. scispace.comuobaghdad.edu.iq In these structures, two bidentate ligand molecules coordinate to the metal center along with two water molecules, satisfying the metal's coordination number of six. scispace.comuobaghdad.edu.iq In other cases, such as with palladium(II) complexes of N-pyrazole, P-phosphine hybrid ligands, the ligand coordinates in a bidentate fashion (κ²(N,P)), forming a metallocycle with two cis-chlorine atoms completing the coordination sphere. ub.edu The resulting geometry around the metal center is often a distorted square planar arrangement.

Metal complexes derived from pyrazole ligands have demonstrated significant potential in homogeneous catalysis. nih.gov The electronic and steric properties of the pyrazole ligand can be tuned by modifying its substituents, which in turn influences the catalytic activity of the metal center.

Palladium(II) complexes containing N-pyrazole, P-phosphine hybrid ligands have been shown to be active catalysts in C-C coupling reactions, demonstrating efficacy even with challenging substrates like aryl chlorides. ub.edu Furthermore, protic pyrazole complexes, where the pyrazole N-H group is present, can participate in metal-ligand cooperative catalysis. nih.gov These systems have been investigated for various chemical transformations, including the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The N-H group can act as a proton shuttle or engage in hydrogen bonding, playing a crucial role in the catalytic cycle. nih.gov

Material Science Applications of Pyrazol-5-amine Derivatives

The unique properties of pyrazole derivatives make them attractive candidates for applications in material science. Their ability to coordinate with metals is utilized in the synthesis of materials with specific electronic or magnetic properties.

One area of exploration is the incorporation of pyrazole derivatives into polymer matrices. This modification can enhance the thermal stability and mechanical properties of the polymers, opening up possibilities for their use in applications ranging from advanced coatings to durable structural materials. Additionally, the photophysical characteristics of some pyrazole-based dyes have been investigated, suggesting their potential use in optical materials and electronic devices. researchgate.netresearchgate.net

Role in the Design of Novel Organic Molecules

This compound serves as a valuable building block in organic synthesis for the construction of more complex molecular architectures. Its reactive sites, including the amino group and the pyrazole ring itself, allow for a variety of chemical transformations.

For example, pyrazole moieties have been used to synthesize large, multi-component structures such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes. semanticscholar.org This demonstrates the utility of pyrazole derivatives in creating molecules with specific three-dimensional shapes and potential for applications in supramolecular chemistry. semanticscholar.org Pyrazole derivatives are also used as key intermediates in the synthesis of bis-heterocyclic compounds, which combine the pyrazole core with other heterocyclic rings like oxadiazole. nih.gov These novel molecules are often designed to exhibit specific biological or material properties. nih.gov

Exploration in Agrochemical Research

The pyrazole scaffold is a well-known toxophore in the agrochemical industry, and its derivatives are actively researched for potential use as pesticides. nih.govevitachem.com The biological activity of these compounds can be finely tuned by altering the substituents on the pyrazole ring.

Research has shown that pyrazole derivatives have potential as herbicides, fungicides, and insecticides. nih.govevitachem.com For instance, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids were designed and synthesized as potential auxin herbicides. mdpi.com Several of these compounds exhibited significant inhibition of root growth in model plants and weeds. mdpi.com

Herbicidal Activity of Selected Pyrazole-Picolinic Acid Derivatives
Compound IDTarget WeedActivityReference
S202Arabidopsis thaliana (root growth)78.4% inhibition at 0.5 µmol/L mdpi.com
VariousBrassica napus (root growth)>80% inhibition at 250 µM for 28 compounds mdpi.com
VariousAmaranthus retroflexus L (post-emergence)100% inhibition for 10 compounds mdpi.com

In another study, novel malonamide (B141969) derivatives containing a 1,3,5-trimethylpyrazole (B15565) moiety were designed based on the structure of the known acaricide pyflubumide (B1473361) and investigated for their insecticidal and acaricidal activities. nih.gov This highlights the strategy of using the pyrazole core as a scaffold for developing new generations of crop protection agents.

Challenges and Future Research Directions for N,3 Dimethyl 1 Phenyl 1h Pyrazol 5 Amine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminopyrazoles often involves multi-step procedures that may utilize hazardous solvents and reagents, generating significant chemical waste. researchgate.netchim.it A primary challenge moving forward is the development of novel and sustainable synthetic routes to N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine that align with the principles of green chemistry. thieme-connect.com

Future research should focus on one-pot multicomponent reactions (MCRs), which offer a more streamlined and atom-economical approach to the synthesis of complex molecules. researchgate.net The use of water as a solvent, in place of volatile organic compounds, presents a particularly attractive avenue for greener synthesis. thieme-connect.com Furthermore, the exploration of catalyst-free reactions or the use of recoverable and reusable catalysts, such as magnetic nanocatalysts, can significantly reduce the environmental impact of the synthetic process. researchgate.net Microwave-assisted synthesis is another promising technique that can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. chim.it

Synthesis StrategyKey AdvantagesRelevant Precursors for this compound
Multicomponent Reactions (MCRs) High atom economy, reduced number of steps, operational simplicity. researchgate.netPhenylhydrazine (B124118), a β-ketonitrile derivative, and a methylating agent.
Aqueous Synthesis Environmentally benign, low cost, enhanced safety. thieme-connect.comWater-soluble precursors and catalysts.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, energy efficiency. chim.itSubstrates amenable to rapid heating under microwave irradiation.
Catalyst-Free Protocols Reduced cost, simplified purification, avoidance of toxic metal catalysts. researchgate.netHighly reactive starting materials that can react under mild conditions.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones with improved efficiency and selectivity. The formation of substituted pyrazoles can proceed through various intermediates and pathways, and the regioselectivity of the reaction is often a significant challenge. chim.it

Future research efforts should be directed towards detailed kinetic and mechanistic studies. This includes the use of advanced spectroscopic techniques, such as in-situ NMR and FTIR, to identify and characterize transient intermediates. A plausible mechanism for the formation of the related 1-phenyl-3-methyl-5-pyrazolone involves the initial reaction of phenylhydrazine with a β-dicarbonyl compound, followed by intramolecular cyclization. ias.ac.in Investigating the analogous reaction for this compound would provide valuable insights. Computational modeling, particularly density functional theory (DFT) calculations, can be employed to map out the reaction energy profiles of different potential pathways, thereby predicting the most favorable mechanism. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thus guiding experimental work. eurasianjournals.com For this compound, advanced computational modeling can provide deep insights into its structural, electronic, and pharmacological properties.

Future research should leverage a range of computational techniques. Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, aiding in the identification of potential therapeutic applications. connectjournals.com Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of a series of related pyrazole (B372694) derivatives and their biological activities, facilitating the design of more potent compounds. connectjournals.com Furthermore, molecular dynamics simulations can provide a dynamic picture of how these molecules interact with their biological targets over time. eurasianjournals.com

Computational MethodApplication in this compound ResearchPredicted Outcomes
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms. nih.goveurasianjournals.comOptimized molecular geometry, electronic properties, reaction energy profiles.
Molecular Docking Prediction of binding modes and affinities to biological targets. connectjournals.comIdentification of potential protein targets and binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity. connectjournals.comPredictive models for the biological activity of novel derivatives.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and conformational changes of the molecule and its complexes. eurasianjournals.comInsights into the stability of ligand-protein interactions over time.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of reaction outcomes to the design of novel molecules with desired properties. nih.gov For this compound, AI and ML can accelerate the pace of discovery and optimization.

Exploration of Undiscovered Biological Target Classes

While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, there remains a vast and largely unexplored landscape of potential biological targets. nih.govmdpi.com A key future research direction for this compound is the systematic exploration of its potential to interact with novel and undiscovered biological target classes.

This exploration can be guided by a combination of computational and experimental approaches. High-throughput screening of this compound against diverse panels of biological targets can uncover unexpected activities. chemmethod.com Furthermore, considering the known activities of related pyrazole compounds, which have shown effects on targets such as monoamine oxidase and cholinesterase in the context of neurodegenerative disorders, it would be prudent to investigate the potential of this compound in this area. nih.govacs.org The identification of novel protein-protein interactions or allosteric binding sites as targets for small molecules is an emerging area in drug discovery, and pyrazole derivatives could prove to be valuable scaffolds for this purpose. frontiersin.org

Q & A

Q. What are the established synthetic routes for N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine in laboratory settings?

The synthesis typically involves nucleophilic substitution or condensation reactions under mild conditions. Key steps include:

  • Amine functionalization : Reacting pyrazole precursors with methylating agents (e.g., methyl iodide) in the presence of bases like sodium hydroxide or potassium carbonate to introduce dimethyl groups .
  • Phenyl group incorporation : Coupling via palladium-catalyzed cross-coupling reactions or direct alkylation of the pyrazole ring .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, critical for reproducible biological assays .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and regioselectivity .
  • X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for pharmacological studies?

  • Reaction optimization : Screen solvents (e.g., DMF vs. dichloromethane) and temperatures to minimize side products. For example, elevated temperatures (80–100°C) improve coupling efficiency but may require inert atmospheres to prevent oxidation .
  • Advanced purification : Use preparative HPLC for isomers or chiral separations. Purity >99% is achievable via gradient elution with acetonitrile/water .
  • Stability testing : Monitor degradation under varying pH and light exposure to establish storage protocols .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Purity validation : Contaminants (e.g., unreacted precursors) can skew bioassay results. Use orthogonal methods (HPLC, TLC) to confirm batch consistency .
  • QSAR analysis : Compare structural analogs (e.g., N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine) to identify substituents influencing activity. For example, electron-withdrawing groups on the phenyl ring may enhance receptor binding .
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .

Q. What computational strategies predict the compound’s biological activity and mechanism?

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen-bonding motifs (e.g., pyrazole NH with catalytic residues) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to prioritize targets for experimental validation .
  • ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II, incorporating logP and polar surface area data .

Q. How to design experiments for studying interactions with biological targets?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d values. For example, SPR revealed sub-μM affinity for kinase targets in related pyrazole derivatives .
  • Mechanistic studies : Employ CRISPR-edited cell lines to knock out putative targets and confirm on/off-target effects .
  • Metabolic profiling : LC-MS/MS to identify phase I/II metabolites, critical for understanding in vivo efficacy .

Data Contradiction and Validation

Q. How to resolve conflicting crystallographic data on hydrogen-bonding networks?

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen-bond patterns (e.g., R22(8)R_2^2(8) motifs) and compare with analogous structures (e.g., N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine) .
  • High-resolution data : Collect synchrotron X-ray data (<1.0 Å resolution) to reduce model bias in SHELXL refinements .

Q. Why do computational predictions sometimes mismatch experimental bioactivity results?

  • Conformational flexibility : The compound’s pyrazole ring may adopt multiple tautomeric states in solution, altering binding modes. Validate via 1^1H-15^15N HMBC NMR .
  • Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties. Use explicit solvent MD for improved accuracy .

Comparative and Structural Analysis

Q. How does this compound differ from analogs like N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine?

  • Steric effects : The phenyl group increases hydrophobicity and π-π stacking potential compared to ethyl derivatives, enhancing membrane permeability .
  • Electronic profile : Methyl groups reduce basicity (pKa ~7.2) versus ethyl analogs (pKa ~7.8), affecting protonation states in physiological environments .

Q. What structural features make this compound a candidate for high-energy materials?

  • Nitrogen content : The pyrazole core (two N atoms) contributes to high enthalpy of formation. Derivatives like HANTP (a tetrazole-pyrazole hybrid) achieve detonation velocities >8,500 m/s .
  • Thermal stability : Decomposition temperatures >200°C (TGA data) suggest utility in stable explosive formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.